Cas no 2680833-94-5 (tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate)

tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate
- EN300-28294791
- 2680833-94-5
- tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate
-
- インチ: 1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-10-15(7-8-15)11-5-4-6-12(16)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,17,18)
- InChIKey: NZMJAVXZAXXWRK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1(CNC(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 325.06774g/mol
- どういたいしつりょう: 325.06774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294791-0.5g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28294791-0.05g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28294791-10g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 10g |
$2884.0 | 2023-09-07 | ||
Enamine | EN300-28294791-10.0g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28294791-1.0g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28294791-2.5g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28294791-0.25g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28294791-5.0g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28294791-1g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 1g |
$671.0 | 2023-09-07 | ||
Enamine | EN300-28294791-5g |
tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |
2680833-94-5 | 5g |
$1945.0 | 2023-09-07 |
tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamateに関する追加情報
tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate: A Comprehensive Overview
The compound with CAS No. 2680833-94-5, commonly referred to as tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a cyclopropyl ring, a tert-butyl group, and a carbamate functional group. These elements contribute to its diverse chemical properties and potential applications in drug design and synthesis.
The synthesis of tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate involves a multi-step process that typically begins with the preparation of the cyclopropane ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of cyclopropane-containing compounds, making this compound more accessible for research purposes. The introduction of the tert-butyl group serves to enhance the compound's stability and solubility, while the carbamate functionality provides opportunities for further chemical modifications.
In terms of applications, this compound has shown promise in the development of bioactive molecules. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in drug discovery. Recent studies have highlighted its potential as a lead compound in the design of anti-inflammatory and anticancer agents. For instance, researchers have explored its ability to inhibit specific kinases involved in cellular signaling pathways associated with inflammation and tumor growth.
The presence of the bromine atom in the 3-position of the phenyl ring introduces additional complexity to the molecule's reactivity. This bromine atom can act as an electrophilic site, enabling further substitution reactions or serving as a leaving group in elimination processes. Such reactivity has been exploited in recent studies to develop novel derivatives with enhanced bioavailability and potency.
From a structural standpoint, the cyclopropylmethyl group contributes significantly to the compound's rigidity and spatial arrangement. This rigidity is crucial for maintaining specific conformational states that are essential for molecular recognition and binding interactions. Advanced computational methods, such as molecular docking studies, have been employed to analyze how this compound interacts with target proteins at the atomic level.
In addition to its chemical properties, tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate has been subjected to extensive toxicological evaluations. These studies aim to assess its safety profile for potential therapeutic use. Preliminary findings suggest that the compound exhibits low toxicity at pharmacologically relevant doses, though further investigations are required to confirm these results.
The development of this compound represents a significant milestone in organic synthesis and medicinal chemistry. Its unique combination of structural features and functional groups positions it as a versatile building block for constructing more complex molecules with tailored biological activities. As research continues to uncover new applications and optimize its properties, this compound is expected to play an increasingly important role in advancing drug discovery efforts.
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